![molecular formula C23H34N4O4 B13352812 tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate: is a complex organic compound that features a benzimidazole core, a piperidine ring, and tert-butoxycarbonyl protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring. The tert-butoxycarbonyl groups are then added to protect the amino functionalities. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate
- This compound
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. The presence of tert-butoxycarbonyl protecting groups and the combination of benzimidazole and piperidine rings make it a versatile compound for various applications .
Properties
Molecular Formula |
C23H34N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl 2-[(2R,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C23H34N4O4/c1-22(2,3)30-20(28)24-15-12-13-26(7)18(14-15)19-25-16-10-8-9-11-17(16)27(19)21(29)31-23(4,5)6/h8-11,15,18H,12-14H2,1-7H3,(H,24,28)/t15-,18-/m1/s1 |
InChI Key |
ZVYHSZMDBMVFJX-CRAIPNDOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


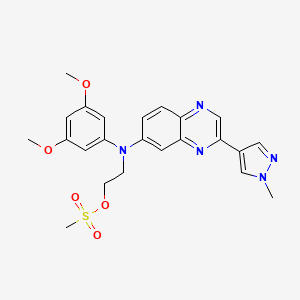

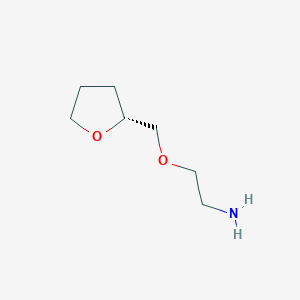
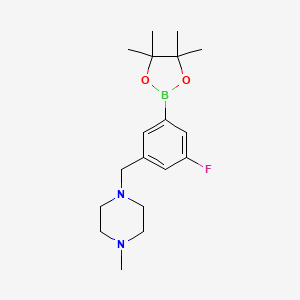
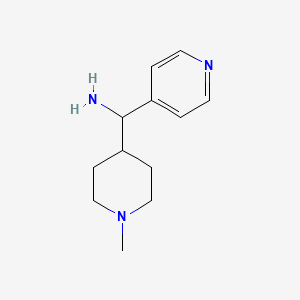
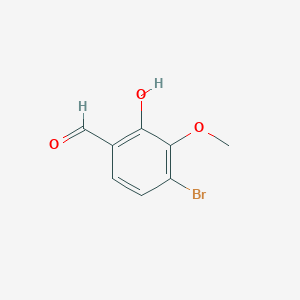
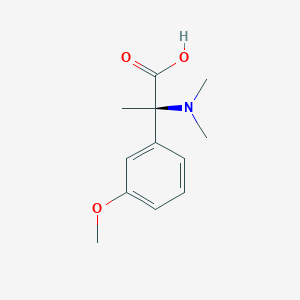
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
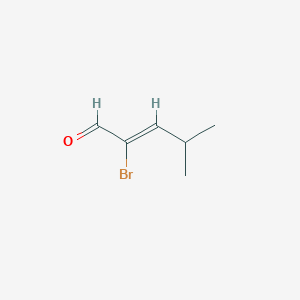
![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
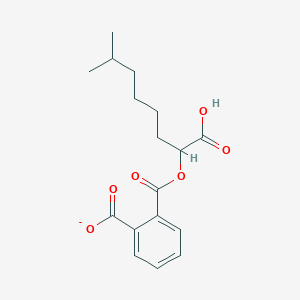


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
